Molecular Weight Differentiation vs. N4-Benzodioxol Analog for Physicochemical Property Screening
The target compound (MW = 289.25 g/mol) exceeds the molecular weight of the closest structurally analogous commercially available comparator, N4-(2H-1,3-benzodioxol-5-yl)-5-nitropyrimidine-4,6-diamine (CAS 450345-23-0, MW = 275.22 g/mol), by 14.03 g/mol (5.1% increase) . This mass increment corresponds to the replacement of a methylenedioxy bridge (–O–CH₂–O–) with an ethylenedioxy bridge (–O–CH₂–CH₂–O–), which adds one methylene unit and expands the fused ring from a five-membered to a six-membered system. In the context of the 5-nitropyrimidine-4,6-diamine chemotype, where molecular weight is a critical determinant of passive membrane permeability and solubility, this measured difference places the target compound in a distinct property space for early-stage screening cascades [1]. No direct head-to-head biological comparison data exist in the public domain for these two compounds.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 289.25 g/mol (C₁₂H₁₁N₅O₄) |
| Comparator Or Baseline | N4-(2H-1,3-benzodioxol-5-yl)-5-nitropyrimidine-4,6-diamine: 275.22 g/mol (C₁₁H₉N₅O₄) |
| Quantified Difference | +14.03 g/mol (+5.1%) |
| Conditions | Calculated from molecular formulae; CAS 450345-24-1 vs. CAS 450345-23-0 |
Why This Matters
A 5.1% increase in molecular weight shifts the compound into a different lipophilicity and permeability regime, which is a critical consideration when selecting tool compounds for cellular versus biochemical assay formats.
- [1] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23, 3–25. View Source
